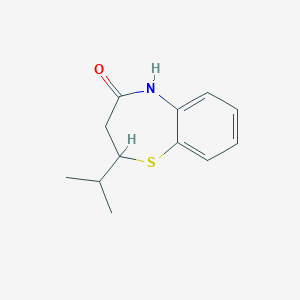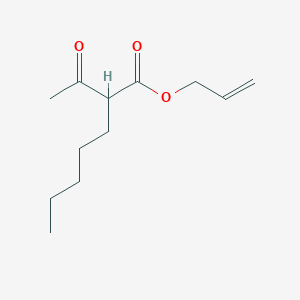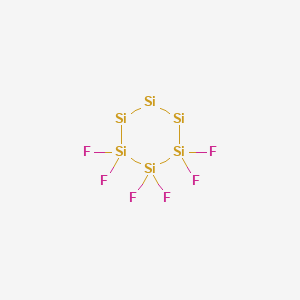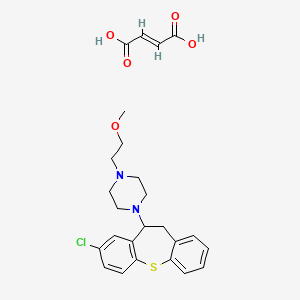
1-(1-Hydroxy-10H-phenothiazin-10-YL)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Hydroxy-10H-phenothiazin-10-YL)ethan-1-one is a chemical compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound is characterized by its unique structure, which includes a phenothiazine core with an ethanone group and a hydroxy substituent.
Vorbereitungsmethoden
The synthesis of 1-(1-Hydroxy-10H-phenothiazin-10-YL)ethan-1-one typically involves the following steps:
Starting Material: The synthesis begins with phenothiazine.
Hydroxylation: The phenothiazine core undergoes hydroxylation to introduce the hydroxy group at the 1-position.
Acetylation: The hydroxylated phenothiazine is then acetylated to form the ethanone group.
The reaction conditions often involve the use of strong acids or bases as catalysts, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity .
Analyse Chemischer Reaktionen
1-(1-Hydroxy-10H-phenothiazin-10-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(1-Hydroxy-10H-phenothiazin-10-YL)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antipsychotic and antiemetic properties.
Biological Research: It is used as a probe to study the interactions of phenothiazine derivatives with biological macromolecules.
Industrial Applications: It is used in the synthesis of dyes and pigments due to its chromophoric properties
Wirkmechanismus
The mechanism of action of 1-(1-Hydroxy-10H-phenothiazin-10-YL)ethan-1-one involves its interaction with various molecular targets:
Receptor Binding: It binds to dopamine receptors in the brain, which is believed to contribute to its antipsychotic effects.
Enzyme Inhibition: It inhibits certain enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters like dopamine and serotonin
Vergleich Mit ähnlichen Verbindungen
1-(1-Hydroxy-10H-phenothiazin-10-YL)ethan-1-one can be compared with other phenothiazine derivatives such as:
Chlorpromazine: Known for its antipsychotic properties, chlorpromazine has a chlorine substituent instead of a hydroxy group.
Promethazine: Used as an antiemetic, promethazine has a dimethylaminopropyl group instead of an ethanone group.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
105726-92-9 |
|---|---|
Molekularformel |
C14H11NO2S |
Molekulargewicht |
257.31 g/mol |
IUPAC-Name |
1-(1-hydroxyphenothiazin-10-yl)ethanone |
InChI |
InChI=1S/C14H11NO2S/c1-9(16)15-10-5-2-3-7-12(10)18-13-8-4-6-11(17)14(13)15/h2-8,17H,1H3 |
InChI-Schlüssel |
XOFOMUODXUDXIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C2=CC=CC=C2SC3=CC=CC(=C31)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Difluoro[(pentafluoroethyl)sulfanyl]amine](/img/structure/B14327483.png)
![1-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B14327490.png)
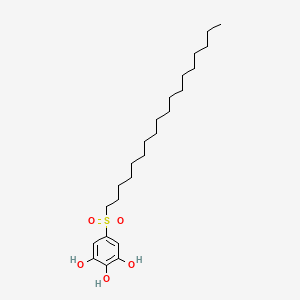

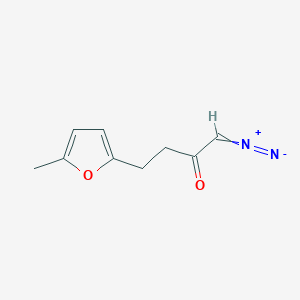
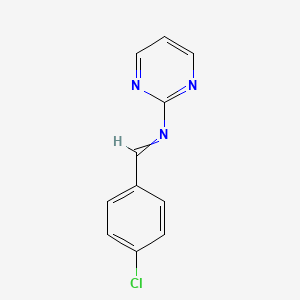

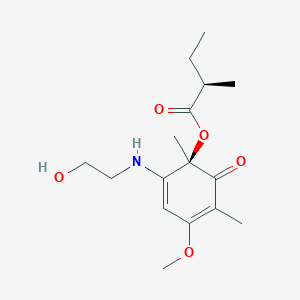
![4-(2-Methylbutyl)-4'-[(4-octylphenoxy)methyl]-1,1'-biphenyl](/img/structure/B14327518.png)
